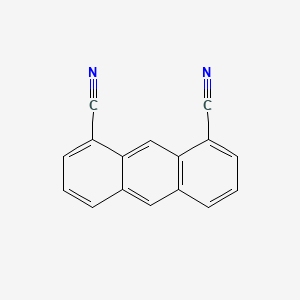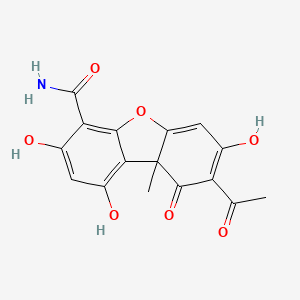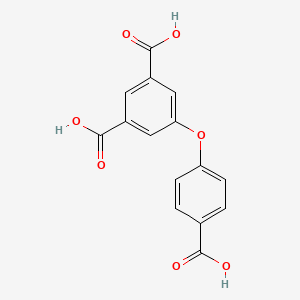
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. This particular compound is characterized by its long alkyl chains and the presence of a trimethylammonium group, which imparts its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: A tertiary amine (e.g., N,N,N-trimethylamine) and an alkyl halide (e.g., 1-bromoheptadecane).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the quaternization process.
Product Isolation: The product is usually isolated by precipitation or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters (e.g., temperature, pressure, and reactant concentrations) is common to optimize the production process.
化学反応の分析
Types of Reactions
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as hydroxide ions, halide ions, or amines can be used in substitution reactions. These reactions are typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of new quaternary ammonium compounds with different substituents.
科学的研究の応用
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a surfactant in various chemical reactions and processes, including emulsification, solubilization, and phase transfer catalysis.
Biology: In biological research, the compound is used as a disinfectant and antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: In industrial applications, the compound is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
作用機序
The mechanism of action of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- involves its interaction with cell membranes. The compound’s long alkyl chains can insert into lipid bilayers, disrupting the membrane structure and leading to cell lysis. The trimethylammonium group enhances the compound’s ability to interact with negatively charged components of the cell membrane, further contributing to its antimicrobial activity.
類似化合物との比較
1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar to 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-, CTAB is a surfactant with antimicrobial properties. CTAB has a shorter alkyl chain, which may affect its solubility and interaction with cell membranes.
Benzalkonium Chloride: Another quaternary ammonium compound with strong antimicrobial properties. Benzalkonium chloride has a benzyl group, which imparts different chemical properties compared to the long alkyl chains of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-.
Dodecyltrimethylammonium Chloride: This compound has a shorter alkyl chain compared to 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)-, which may influence its surfactant properties and applications.
The uniqueness of 1-Heptadecanaminium, N,N,N-trimethyl-4-oxo-2-(1-oxotetradecyl)- lies in its specific alkyl chain length and the presence of the trimethylammonium group, which together contribute to its distinct chemical and biological properties.
特性
CAS番号 |
185810-19-9 |
|---|---|
分子式 |
C34H68NO2+ |
分子量 |
522.9 g/mol |
IUPAC名 |
trimethyl-(4-oxo-2-tetradecanoylheptadecyl)azanium |
InChI |
InChI=1S/C34H68NO2/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)30-32(31-35(3,4)5)34(37)29-27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/q+1 |
InChIキー |
NCZWQVUOHVLIJK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)CC(C[N+](C)(C)C)C(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)

![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)



![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)


